molecular formula C23H21N7O B612047 Entospletinib CAS No. 1229208-44-9

Entospletinib

Cat. No.: B612047
CAS No.: 1229208-44-9
M. Wt: 411.5 g/mol
InChI Key: XSMSNFMDVXXHGJ-UHFFFAOYSA-N
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Description

Entospletinib, also known as GS-9973, is an experimental drug for the treatment of various types of cancer under development by Gilead Sciences . It is an inhibitor of spleen tyrosine kinase (Syk) and has entered clinical trials for acute myeloid leukaemia (AML), chronic lymphocytic leukemia (CLL), diffuse large B cell lymphoma (DLBCL), graft-versus-host disease (GvHD), hematological malignancies, mantle cell lymphoma (MCL), and non-Hodgkin lymphoma (NHL) .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Chemical Reactions Analysis

This compound is a selective, reversible, adenosine triphosphate-competitive small-molecule spleen tyrosine kinase (SYK) inhibitor that blocks B cell receptor-mediated signaling and proliferation in B lymphocytes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 411.469 g·mol −1 and a chemical formula of C23H21N7O .

Scientific Research Applications

  • Chronic Lymphocytic Leukemia (CLL) :

    • Entospletinib has demonstrated clinical activity in subjects with relapsed or refractory CLL, showing a progression-free survival (PFS) rate at 24 weeks of 70.1% and an objective response rate of 61.0% (Sharman et al., 2015).
    • It was evaluated in a phase 2 study for patients with CLL previously treated with inhibitors of the B-Cell Receptor Signaling Pathway, showing clinical activity following therapy with either BTKi or PI3Kdi (Sharman et al., 2016).
  • Non-Hodgkin Lymphoma (NHL) and Diffuse Large B-Cell Lymphoma (DLBCL) :

    • This compound, in combination with Vincristine, demonstrated synergistic activity against various hematological cancer cell lines and showed anti-tumor efficacy in a DLBCL xenograft model (Axelrod et al., 2015).
    • Another study focused on indolent non-Hodgkin lymphoma and mantle cell lymphoma, revealing that this compound had limited single-agent activity with manageable toxicity in these patient populations (Andorsky et al., 2018).
  • Pharmacokinetics and Safety :

    • A study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers, supporting its further clinical evaluation (Ramanathan et al., 2016).
  • Acute Myeloid Leukemia (AML) :

    • This compound was studied in combination with induction chemotherapy in previously untreated AML. The composite complete response with this compound + 7+3 was 70%, and the treatment was generally well-tolerated (Walker et al., 2020).
  • Additional Research Applications :

    • Research has also explored this compound's role in diseases like esophageal squamous cell carcinoma, where it showed potential therapeutic value (Barbhuiya et al., 2018).
    • A study on the drug interaction profile and mass balance of this compound revealed insights into its metabolic pathways and potential drug interactions, crucial for its safe and effective use (Dolton et al., 2016).

Mechanism of Action

Entospletinib is a selective inhibitor of spleen tyrosine kinase (Syk), which is implicated in the pathobiology of B-cell lymphoid malignancies .

Future Directions

Entospletinib has been used in trials studying the treatment of Oncology, Follicular Lymphoma, B-cell Malignancies, Mantle Cell Lymphoma, and Non-Hodgkin Lymphoma, among others . A phase 3 trial analyzing measurable residual disease (MRD)–negative complete response (CR) in patients receiving this compound to treat newly diagnosed NPM1-mutated acute myeloid leukemia (AML) has been initiated .

Biochemical Analysis

Biochemical Properties

Entospletinib selectively inhibits SYK, a cytoplasmic protein tyrosine kinase predominantly expressed in cells of hematopoietic lineage . SYK functions to couple activated immunoreceptors to downstream signaling pathways, eliciting a range of diverse biological functions, including cellular development, function, proliferation, differentiation, and adhesion .

Cellular Effects

This compound has shown clinical activity in subjects with relapsed or refractory CLL, influencing cell function and impacting cell signaling pathways . It has also been combined with chemotherapy in untreated AML, demonstrating safety and efficacy .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP pocket of the active site of SYK, disrupting the kinase activity of the enzyme . This inhibition of SYK can lead to changes in gene expression and impacts on cellular development, function, proliferation, differentiation, and adhesion .

Temporal Effects in Laboratory Settings

In a phase 2 study, participants received 800 mg of this compound twice daily, showing clinical activity in subjects with relapsed or refractory CLL . The progression-free survival rate at 24 weeks was 70.1%, indicating the product’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, the studies do indicate that this compound was well-tolerated in patients with AML when combined with intensive chemotherapy .

Metabolic Pathways

SYK, the target of this compound, is involved in various metabolic pathways, coupling activated immunoreceptors to downstream signaling pathways . The inhibition of SYK by this compound could potentially impact these metabolic pathways.

Transport and Distribution

As an orally bioavailable drug, it is likely to be distributed systemically .

Subcellular Localization

Given that its target, SYK, is a cytoplasmic protein, it is likely that this compound also localizes to the cytoplasm to exert its effects .

Properties

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317670
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229208-44-9
Record name Entospletinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entospletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entospletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTOSPLETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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